molecular formula C10H14O3 B1307092 3-Furan-2-yl-4-methyl-pentanoic acid CAS No. 842954-66-9

3-Furan-2-yl-4-methyl-pentanoic acid

Cat. No.: B1307092
CAS No.: 842954-66-9
M. Wt: 182.22 g/mol
InChI Key: JSAZKIOEYOOAEK-UHFFFAOYSA-N
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Description

Significance of Furan-Containing Organic Compounds in Advanced Synthesis

Furan (B31954) and its derivatives are cornerstone building blocks in modern organic synthesis due to their unique structural and reactive properties. acs.orgnumberanalytics.com The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile synthon that can be transformed into a variety of other molecular frameworks. acs.orgwikipedia.org Its aromatic character, arising from the delocalization of one of the oxygen's lone pairs of electrons into the ring, allows it to undergo electrophilic substitution reactions, though it is more reactive than benzene (B151609). numberanalytics.comwikipedia.orgnumberanalytics.com

Furan's utility in synthesis is multifaceted. It can act as a diene in Diels-Alder reactions, leading to the formation of complex bicyclic structures. acs.org Furthermore, the furan ring can be a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage. acs.org This reactivity makes furan derivatives valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com

The incorporation of a furan nucleus into a molecule can impart significant biological activity. semanticscholar.orgresearchgate.netijabbr.com Numerous furan-containing compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.lywisdomlib.org This has spurred considerable interest in the development of novel synthetic methodologies for accessing functionalized furans. pharmaguideline.comorganic-chemistry.org Common synthetic routes to the furan core include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Feist-Benary synthesis. wikipedia.orgpharmaguideline.com

Table 1: Key Reactions and Applications of Furan Derivatives

Reaction TypeDescriptionApplication
Electrophilic SubstitutionFuran reacts with electrophiles, typically at the 2-position. wikipedia.orgIntroduction of functional groups to the furan ring.
Diels-Alder ReactionFuran acts as a diene, reacting with dienophiles to form oxabicyclic compounds. acs.orgSynthesis of complex polycyclic systems.
Ring-OpeningHydrolysis of the furan ring to yield 1,4-dicarbonyl compounds. acs.orgAccess to linear carbon chains with specific functionalities.
HydrogenationReduction of the furan ring to form dihydrofuran and tetrahydrofuran (B95107). wikipedia.orgCreation of saturated heterocyclic systems.

Overview of Research Trajectories for Carboxylic Acid Derivatives

Carboxylic acid derivatives are a fundamental class of organic compounds characterized by the replacement of the hydroxyl group of a carboxylic acid with another functional group. numberanalytics.com This class includes esters, amides, acid halides, and anhydrides, each with distinct reactivity and applications. libretexts.orgbritannica.com A central theme in the chemistry of these derivatives is the nucleophilic acyl substitution reaction, where a nucleophile replaces the leaving group attached to the carbonyl carbon. numberanalytics.com

The research trajectories for carboxylic acid derivatives are diverse and impactful, spanning numerous scientific disciplines. In medicinal chemistry and pharmaceutical development, these functional groups are integral to the structure of many drugs. marketresearchfuture.com The ability to modify the carboxylic acid moiety allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. numberanalytics.com

In the realm of materials science, carboxylic acid derivatives are crucial monomers for the synthesis of polymers such as polyesters and polyamides. numberanalytics.comnumberanalytics.com These materials have widespread applications, from everyday plastics and textiles to high-performance engineering materials. libretexts.org

Current research trends in this area are increasingly focused on sustainability and green chemistry. marketresearchfuture.com This includes the development of bio-based carboxylic acids from renewable resources and the use of more environmentally benign catalytic methods for their synthesis and transformation. marketresearchfuture.commarkwideresearch.com The versatility of carboxylic acid derivatives as synthons, or building blocks, in organic synthesis continues to drive the development of new synthetic methodologies for the construction of complex molecules. wikipedia.orgresearchgate.netstudysmarter.co.ukeducationsource.in

Table 2: Reactivity and Applications of Common Carboxylic Acid Derivatives

DerivativeGeneral StructureRelative ReactivityKey Applications
Acid ChlorideR-COClVery HighSynthesis of esters, amides, and other derivatives. libretexts.org
Acid AnhydrideR-CO-O-CO-R'HighAcylating agents in synthesis. libretexts.org
EsterR-COOR'ModerateSolvents, fragrances, and monomers for polyesters. numberanalytics.comlibretexts.org
AmideR-CONH₂, R-CONHR', R-CONR'R"LowBuilding blocks of proteins, synthesis of polyamides. libretexts.org

Historical Context of Pentanoic Acid Derivatives in Organic Chemistry

Pentanoic acid, commonly known as valeric acid, is a straight-chain saturated fatty acid with the chemical formula C₅H₁₀O₂. wikipedia.orgfishersci.com Its name is derived from the valerian plant (Valeriana officinalis), from which it can be naturally extracted. wikipedia.org Historically, the unpleasant odor of valeric acid and its derivatives was a notable characteristic, shared by other low-molecular-weight carboxylic acids. wikipedia.orgvizagchemical.com

The primary role of pentanoic acid in the chemical industry has been as a precursor for the synthesis of its esters, known as valerates or pentanoates. wikipedia.orgvizagchemical.com In contrast to the parent acid, these esters often possess pleasant, fruity odors and flavors. wikipedia.org This property has led to their extensive use in the perfume, cosmetic, and food industries as fragrance components and flavoring agents. vizagchemical.com

Industrially, pentanoic acid is produced through the oxo process, starting from 1-butene. wikipedia.org In recent years, there has been growing interest in producing pentanoic acid and its derivatives from biomass-derived sugars via levulinic acid, reflecting a broader shift towards sustainable chemical production. wikipedia.org

In the pharmaceutical field, valerate (B167501) esters are used to increase the lipophilicity of steroid drugs, thereby improving their absorption and efficacy. Examples include betamethasone (B1666872) valerate and estradiol (B170435) valerate. The study of pentanoic acid and its derivatives has also extended to their potential roles in biological systems, including their production by the gut microbiome. The historical and ongoing utility of pentanoic acid derivatives underscores their importance in both industrial and research settings. ontosight.aiontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAZKIOEYOOAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Furan 2 Yl 4 Methyl Pentanoic Acid and Its Precursors

Strategies for Furan (B31954) Ring Functionalization and Side-Chain Elaboration

The construction of the target molecule can be approached by retrosynthetically disconnecting the furan ring and the pentanoic acid side chain. This allows for strategies that either begin with a pre-functionalized furan synthon or build the side chain from a simpler furan derivative.

Furan Derivatives as Primary Synthons

Furan and its simple derivatives serve as versatile starting materials in organic synthesis. wikipedia.orgstudysmarter.co.uk The aromatic character of furan, though modest compared to benzene (B151609), allows it to undergo electrophilic substitution, enabling the introduction of various functional groups that can be elaborated into the desired side chain. wikipedia.org For instance, furan-2-carboxylic acid, which can be prepared from the oxidation of readily available furfural (B47365), is a key starting material. orgsyn.orgwikipedia.org The carboxylic acid group can direct subsequent reactions or be modified.

The addition of organometallic compounds or carbanions to carbon dioxide is a universal route for preparing a wide range of furan carboxylic acids. arkat-usa.orgresearchgate.net This highlights the utility of metallated furan species as nucleophiles for building complexity. Furthermore, the furan ring itself can be viewed as a surrogate for a carboxyl group, as it can be oxidatively degraded under mild conditions to reveal a carboxylic acid functionality. osi.lv This strategy allows for the construction of a complex carbon skeleton attached to the furan, which is then converted to the final acid in a late-stage transformation.

The table below summarizes common furan-based starting materials and their potential for elaboration.

Furan SynthonPotential Transformation RouteRelevant Application
FuranFriedel-Crafts acylation/alkylation, lithiation followed by electrophilic quenchIntroduction of the side-chain precursor pharmaguideline.com
Furfural (Furan-2-carbaldehyde)Knoevenagel or aldol (B89426) condensation, oxidation to carboxylic acidForms the basis for C-C bond formation at the 2-position wikipedia.orgresearchgate.net
Furan-2-carboxylic acidEsterification, reduction, or conversion to acyl halide for further reactionsA stable, readily available starting material orgsyn.orgarkat-usa.org
2-Halofurans (e.g., 2-Bromofuran)Cross-coupling reactions (e.g., Suzuki-Miyaura)Attachment of complex side-chains nih.gov

Elaboration of the 4-Methylpentanoic Acid Moiety from Precursors

The 3-Furan-2-yl-4-methyl-pentanoic acid structure requires the formation of a bond between the C3 position of the pentanoic acid chain and the C2 position of the furan ring. A plausible strategy involves starting with a precursor that contains the 4-methylpentanoyl skeleton and attaching it to the furan ring.

One common method for synthesizing substituted pentanoic acids is through malonic ester synthesis or its variations. For the target molecule, this could involve the reaction of a furan-containing electrophile with a nucleophile derived from diethyl malonate, followed by alkylation with isobutyl bromide and subsequent hydrolysis and decarboxylation.

Alternatively, an aldol-type reaction could be employed. For example, the enolate of an ester like ethyl isovalerate could react with an electrophilic furan species. Syntheses of chiral 3-hydroxy-4-methylpentanoic acid have been achieved through aldol reactions of chiral enolates with isobutyraldehyde, demonstrating the feasibility of constructing this specific carbon skeleton. orgsyn.org While this route would require additional steps to attach the furan and remove the hydroxyl group, it provides a reliable method for creating the 4-methylpentanoic acid backbone.

Classical and Modern Carbon-Carbon Bond Forming Reactions

Several key carbon-carbon bond-forming reactions are instrumental in assembling the final structure of this compound. These methods offer different points of connection and strategic advantages.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene (B1212753) compound. nih.govsciensage.info A viable route to the target molecule begins with the condensation of furfural (furan-2-carbaldehyde) with a derivative of 4-methylpentanoic acid that contains an active methylene group, such as ethyl 2-cyano-4-methylpentanoate.

This reaction, typically catalyzed by a base, would yield an α,β-unsaturated intermediate. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester and nitrile groups would afford the desired this compound. This multi-step sequence is a robust and frequently used method in organic synthesis. sciensage.info The Knoevenagel condensation of furaldehydes with various active methylene compounds has been shown to proceed in excellent yields under various conditions, including solvent-free mechanochemistry. nih.govmdpi.com

A representative reaction scheme is outlined below:

Reactant 1Reactant 2Catalyst/ConditionsIntermediate ProductFinal Step
FurfuralEthyl 2-cyano-4-methylpentanoatePiperidine, Ethanol, RefluxEthyl 2-cyano-3-(furan-2-yl)-5-methylhex-2-enoate1. H₂, Pd/C2. H₃O⁺, Heat
FurfuralDiethyl malonateBase (e.g., NaOEt)Diethyl 2-(furan-2-ylmethylene)malonate1. Michael addition of isobutyl cuprate2. Hydrolysis/Decarboxylation

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. google.com Due to the acid-sensitive nature of the furan ring, which is prone to polymerization, standard Friedel-Crafts conditions using strong Lewis acids like AlCl₃ often fail or give low yields. pharmaguideline.comstackexchange.com However, milder catalysts such as boron trifluoride, ytterbium(III) triflate, or phosphoric acid can be effective. pharmaguideline.comzenodo.org

A potential synthetic route involves the acylation of furan with an isovaleric acid derivative, such as isovaleroyl chloride or isovaleric anhydride. This would produce 2-isovaleroylfuran. To obtain the final pentanoic acid structure, the ketone must be converted into a carboxylic acid with an additional carbon. This could be achieved through various multi-step sequences, such as a Wittig reaction to introduce a two-carbon unit, followed by reduction and hydrolysis.

A more direct approach might involve an intramolecular Friedel-Crafts reaction if a suitable precursor can be synthesized. researchgate.net For example, a compound containing a furan ring attached to a latent acylium ion precursor could be cyclized, though constructing such a substrate for this specific target would be complex. A study on the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes using strong acids like TfOH or AlCl₃ demonstrates the ability to form C-C bonds adjacent to the furan ring, suggesting that related electrophilic additions are feasible. mdpi.comnih.gov

Cross-Coupling Methodologies, including Suzuki-Miyaura type reactions

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. youtube.com This reaction is well-suited for coupling heteroaryl compounds. nih.gov

A plausible Suzuki-Miyaura approach to this compound would involve coupling a furan-2-boronic acid (or its ester) with a halide positioned at the 3-position of a 4-methylpentanoic acid derivative. The synthesis of the required 3-halo-4-methylpentanoic acid precursor would be a key challenge in this strategy.

Alternatively, the coupling partners could be reversed: a 2-halofuran (e.g., 2-bromofuran) could be coupled with a boronic acid derivative of 4-methylpentanoic acid. Preparing the necessary organoboron reagent would be a critical step. The Suzuki-Miyaura reaction has been successfully used to synthesize a variety of biaryls and aryl-heteroaryl compounds, including those with carboxylic acid functionalities, although the free acid group can sometimes interfere with the reaction. researchgate.netmdpi.com

The general scheme for this approach is as follows:

Furan PartnerSide-Chain PartnerCatalyst SystemProduct
Furan-2-boronic acidEthyl 3-bromo-4-methylpentanoatePd(PPh₃)₄, Base (e.g., K₂CO₃)Ethyl 3-(furan-2-yl)-4-methylpentanoate
2-Bromofuran4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid esterPdCl₂(dppf), Base3-(Furan-2-yl)-4-methylpentanoic acid ester

This methodology offers high functional group tolerance and generally proceeds under mild conditions, making it an attractive modern approach for the synthesis of the target compound. youtube.com

Acid-Catalyzed Synthetic Routes

Acid catalysis provides a important pathway for the synthesis of furan-containing molecules. Both Brønsted and Lewis acids are instrumental in facilitating key bond-forming reactions, often through the generation of highly reactive intermediates.

Role of Brønsted and Lewis Acid Catalysts in Compound Formation

Brønsted and Lewis acid catalysts are fundamental in the synthesis of furan derivatives. Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), are effective in promoting reactions like the hydroarylation of furanic conjugated enones. researchgate.net In these reactions, the acid protonates the substrate, enhancing its electrophilicity and facilitating the addition of an aryl group. For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov

Lewis acids, on the other hand, can coordinate to carbonyl groups or other Lewis basic sites, thereby activating the substrate for nucleophilic attack. The synergistic use of both Lewis and Brønsted acids has been shown to be effective in cascade cyclizations for the synthesis of complex furan-containing structures. nih.gov The choice of acid catalyst can significantly influence the reaction pathway and product distribution.

A general representation of an acid-catalyzed reaction pertinent to the formation of a precursor to this compound could involve the reaction of a furan derivative with an appropriate electrophile in the presence of an acid catalyst.

Catalyst Type Role in Furan Synthesis Example Application
Brønsted Acids (e.g., TfOH, p-TSA)Protonation of carbonyls or alkenes to generate electrophilic intermediates.Hydroarylation of furanacrolein derivatives. researchgate.netnih.gov
Lewis Acids (e.g., AlCl₃, BF₃)Coordination to heteroatoms to increase electrophilicity of the substrate.Friedel-Crafts type alkylations on the furan ring.
Synergistic CatalysisCombination of Brønsted and Lewis acids to promote complex cascade reactions.Cyclization of ortho-alkynylaryl cyclopropylketones. nih.gov

Superelectrophilic Activation in Hydroarylation Reactions of Unsaturated Furan Derivatives

Superelectrophilic activation refers to the generation of highly reactive electrophiles, often dicationic species, in superacidic media. pitt.edu This strategy is particularly effective for reactions involving weakly nucleophilic arenes. In the context of synthesizing precursors for this compound, an unsaturated furan derivative could be subjected to superelectrophilic activation to facilitate its reaction with a suitable nucleophile. researchgate.net

For example, the hydroarylation of 3-(furan-2-yl)propenoic acids in a Brønsted superacid like TfOH proceeds through O,C-diprotonated forms of the starting material. nih.gov These diprotonated species act as powerful electrophiles, readily reacting with arenes to form the carbon-carbon bond necessary for the propanoic acid side chain. This methodology highlights the utility of superacid catalysis in overcoming the low reactivity of certain substrates in conventional acid-catalyzed transformations. researchgate.netnih.gov

Advanced Catalytic Syntheses

Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of complex furan derivatives, transition metal catalysis, particularly with gold and palladium, offers powerful tools.

Gold-Catalyzed Alkyne Hydroarylation in Furan Synthesis

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. nih.gov In the synthesis of furan derivatives, gold-catalyzed hydroarylation of alkynes represents a key strategy. This can involve the intramolecular reaction of a furan-tethered alkyne, where the furan ring acts as the nucleophile. nih.gov

A plausible synthetic route towards a precursor of this compound could involve the gold-catalyzed reaction of a suitably substituted alkyne with a furan derivative. The reaction proceeds through the π-activation of the alkyne by the gold catalyst, making it susceptible to attack by the electron-rich furan ring.

Catalyst Reaction Type Key Features
Au(I) complexesAlkyne hydroarylation/hydrationMild reaction conditions, high functional group tolerance. organic-chemistry.org
TA-Au/Copper co-catalysisIntermolecular cascade reactionOne-pot synthesis of substituted furans from propargyl alcohols and alkynes. nih.govorganic-chemistry.org

Palladium-Catalyzed Acid-Mediated Isomerization Sequences

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of furan rings is well-documented. A notable strategy involves a palladium-catalyzed, acid-mediated isomerization sequence to construct tetrasubstituted furans. researchgate.net This approach allows for the convergent assembly of complex furan structures with control over the substitution pattern.

This methodology could be adapted for the synthesis of a precursor to this compound by carefully selecting the starting materials to install the required substituents on the furan core. The versatility of palladium catalysis allows for a broad range of substrates to be employed. researchgate.net

Pd(II)-Catalyzed Intramolecular Cascade Cyclizations

Pd(II) catalysts are effective in promoting intramolecular cascade cyclizations to form furan rings and other heterocyclic systems. These reactions often involve the activation of a C-H bond or the coordination of multiple functional groups to the palladium center, followed by a series of bond-forming events.

For example, a Pd(II)-catalyzed dual annulative cyclization has been reported for the synthesis of furo[2,3-b]pyrrolo[2,3-d]pyridines from β-ketodinitriles and buta-1,3-diynes. citedrive.comresearchgate.net While this specific example leads to a fused heterocyclic system, the underlying principles of Pd(II)-catalyzed cascade reactions could be applied to the design of a synthetic route towards this compound, potentially through the cyclization of a carefully designed acyclic precursor. nih.gov

Stereoselective Synthesis Approaches to Chiral Derivatives

The creation of specific stereoisomers of this compound is a significant challenge that necessitates the use of stereoselective synthetic methods. These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful technique for establishing chirality by the enantioselective reduction of a prochiral double bond. In the context of furan derivatives, this can involve the hydrogenation of the furan ring itself or a double bond within a precursor molecule. The enantioselective hydrogenation of furans and benzofurans remains a challenging field, but significant progress has been made using transition metal catalysts bearing chiral ligands. dicp.ac.cnnih.gov

Several catalytic systems have been developed that show promise for such transformations:

Iridium Catalysts: Iridium complexes with chiral bicyclic pyridine-phosphinite ligands have proven effective for the hydrogenation of 2- and 3-substituted furans. dicp.ac.cnnih.gov These catalysts can achieve high conversions and excellent enantioselectivities for a range of substrates. dicp.ac.cnnih.gov

Ruthenium Catalysts: Chiral ruthenium catalysts featuring N-heterocyclic carbene (NHC) ligands have been successfully used for the enantioselective hydrogenation of disubstituted furans, converting them into valuable enantioenriched tetrahydrofurans. nih.govresearchgate.net

Palladium Catalysts: For furan carboxylic acids, a cinchonidine-modified palladium on alumina (B75360) (Pd/Al2O3) catalyst has been reported. While enantiomeric excess (ee) can be modest, high diastereoselectivity (de) for cis isomers has been achieved in the hydrogenation of methylfuran carboxylic acids.

The application of these techniques to a suitable precursor of this compound could install the desired stereocenter. For example, a precursor containing an exocyclic double bond adjacent to the ultimate chiral carbon could be targeted for asymmetric hydrogenation.

Table 1: Overview of Catalytic Systems for Asymmetric Hydrogenation of Furan Derivatives

Catalyst System Substrate Type Typical Results Reference
Iridium-Pyridine-Phosphinite 2- and 3-substituted furans High conversion, excellent enantioselectivity dicp.ac.cnnih.gov
Ruthenium-NHC Disubstituted furans High yields and enantioselectivities nih.gov

Utilization of Chiral Precursors, such as L-leucine derivatives

An alternative and powerful strategy for stereoselective synthesis is the use of a "chiral pool," which employs readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, the amino acid L-leucine represents an ideal chiral precursor. Its side chain is an isobutyl group, which matches the 4-methylpentyl fragment of the target molecule, and it possesses a defined stereocenter at the alpha-carbon.

The synthetic strategy would involve using the stereocenter of L-leucine as the foundation for the chiral center in the final product. A typical sequence might involve:

Protection: Protection of the amine and carboxylic acid groups of L-leucine.

Modification: Conversion of the amino group into a different functionality or its removal via diazotization, while retaining the stereochemistry.

Chain Elongation: Introduction of the furan-2-yl group at the appropriate position. This could be achieved through various C-C bond-forming reactions, such as the alkylation of a suitable enolate with a furan-containing electrophile or a cross-coupling reaction.

This approach ensures that the absolute stereochemistry of the target molecule is controlled from the outset by the chirality of the starting material.

Retrosynthetic Analysis and Disconnection Strategies for Furan Heterocyclic Systems

Retrosynthetic analysis is a method for designing a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in This process involves "disconnections," which are imaginary bond-breaking steps that correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.in

Application of Disconnection Approach to Furan Rings

The furan ring, while aromatic, has a lower resonance energy than benzene and can be viewed as a bis(enol ether). acs.org This unique reactivity informs its disconnection strategies. The most common and powerful retrosynthetic disconnection for a furan ring is the reverse of the Paal-Knorr synthesis. organic-chemistry.org This approach disconnects the furan to a 1,4-dicarbonyl compound. acs.org

Applying this to this compound, the primary disconnection would be of the C-C bond between the furan ring and the pentanoic acid chain. This simplifies the target into a furan synthon and a pentanoic acid synthon. A further disconnection of the furan ring itself leads back to a 1,4-dicarbonyl precursor.

Another strategic consideration is the use of the furan ring as a "masked" functional group. youtube.com For instance, a furan can be a synthetic equivalent of a carboxylic acid, which can be revealed later in the synthesis via oxidation. This tactic can prevent unwanted side reactions and simplify the construction of the main carbon skeleton. youtube.com

Functional Group Interconversions in Synthetic Design

Functional Group Interconversion (FGI) is a core concept in retrosynthetic analysis and synthetic planning. solubilityofthings.comic.ac.uk It involves converting one functional group into another to facilitate a key bond-forming step or to introduce the final desired functionality at a late stage in the synthesis. ic.ac.ukimperial.ac.uk

In designing a synthesis for this compound, FGI provides crucial flexibility. For example, the retrosynthetic analysis might lead to a precursor that is more easily synthesized if the carboxylic acid group is present in a different form, such as an ester, a nitrile, or a primary alcohol.

Common FGIs relevant to this synthesis include:

Ester/Nitrile to Carboxylic Acid: The synthesis could be carried out on a more stable ester or nitrile derivative, with a final hydrolysis step to reveal the carboxylic acid.

Alcohol to Carboxylic Acid: A key intermediate might be an alcohol, which can be oxidized to the target carboxylic acid in the final step. This is advantageous as alcohols can be less reactive under certain conditions required for building the carbon skeleton.

Amide to Carboxylic Acid: An amide could be used as a stable precursor, which is then hydrolyzed to the carboxylic acid.

The strategic use of FGI allows the chemist to navigate around potential incompatibilities between reagents and functional groups, ultimately leading to a more efficient and successful synthesis. ic.ac.uk

Derivatization and Functionalization Strategies for 3 Furan 2 Yl 4 Methyl Pentanoic Acid

Chemical Modification of the Furan (B31954) Moiety for Enhanced Reactivity and Selectivity

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to a variety of chemical modifications. ijabbr.com Its reactivity allows for the introduction of diverse functional groups, which can enhance selectivity in subsequent reactions or directly modulate biological activity.

Electrophilic aromatic substitution is a primary strategy for functionalizing the furan ring. Due to the directing effect of the oxygen heteroatom, these reactions preferentially occur at the C5 position (the position adjacent to the oxygen and distal to the pentanoic acid substituent). quora.com This regioselectivity is advantageous for targeted derivatization. Common electrophilic substitution reactions applicable to the furan moiety include nitration, halogenation, and acylation, which introduce versatile handles for further synthesis. ijabbr.com

Another powerful method for furan functionalization is the Diels-Alder reaction, where the furan acts as the diene. The reactivity and selectivity of this cycloaddition can be tuned by introducing either electron-donating or electron-withdrawing groups onto the furan ring. rsc.org For instance, alkylation of the furan can improve reaction stability and influence the distribution of products. acs.org This strategy allows for the construction of complex polycyclic structures from the relatively simple furan core.

Oxidation of the furan moiety can also serve as a synthetic tool. Depending on the reagents and conditions, furan can be oxidized to generate highly reactive intermediates like enals, which can then be used for further derivatization. youtube.com Additionally, metallation of the furan ring followed by quenching with an electrophile provides a route to a wide array of substituted furans, including those that are not accessible through classical electrophilic substitution. nih.gov These modifications are crucial for preparing advanced intermediates needed for conjugation or analogue synthesis.

Transformations of the Pentanoic Acid Side Chain to Introduce New Functionalities

The pentanoic acid side chain offers a wealth of opportunities for chemical modification, primarily through reactions targeting the carboxylic acid group. These transformations are fundamental for introducing new functional groups, altering polarity, and creating linkages to other molecules. researchgate.net

The most common derivatizations involve the conversion of the carboxylic acid into esters, amides, acid chlorides, or anhydrides. rsc.orgresearchgate.net Esterification and amidation are particularly useful for creating prodrugs or for attaching the molecule to peptides, polymers, or other bioactive scaffolds. researchgate.net These reactions can be accomplished using a wide variety of standard coupling agents and conditions.

More advanced strategies include catalytic decarboxylative transformations, where the entire carboxyl group is replaced with a new functionality, offering a powerful tool for carbon-carbon or carbon-heteroatom bond formation. rsc.org Another modern approach is the palladium-catalyzed dehydrogenation of the alkyl chain through β-methylene C-H activation. nih.gov This reaction can introduce an α,β-unsaturation into the pentanoic acid chain, creating a Michael acceptor for covalent modification or altering the conformation and electronic properties of the side chain. nih.gov Biotransformations, which utilize enzymatic pathways such as the β-oxidation cycle, represent an alternative strategy for modifying or cleaving the side chain with high chemo- and stereoselectivity. mdpi.com

Conjugation with Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery to create hybrid compounds with potentially improved efficacy or a novel mechanism of action. researchgate.net The bifunctional nature of 3-furan-2-yl-4-methyl-pentanoic acid makes it an ideal candidate for conjugation with other bioactive scaffolds, such as the rhodanine (B49660) core. researchgate.netgrowingscience.com

A prominent strategy for derivatizing the parent compound involves its conjugation with a rhodanine (2-thioxothiazolidin-4-one) moiety, a scaffold known for a wide range of biological activities. nanobioletters.com The synthesis of these conjugates typically proceeds via a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group. nih.govnih.govnih.govdamascusuniversity.edu.sy

A furan-2-carboxaldehyde derivative : To participate in the Knoevenagel condensation, the furan moiety of the parent compound must first be functionalized with an aldehyde group, typically at the C5 position. nih.govresearchgate.net This can be achieved through methods like the Vilsmeier-Haack reaction. Further substitution, for example with an aryl group, can be accomplished prior to this step to generate a library of aldehydes. nih.govresearchgate.net

An N-substituted rhodanine : The pentanoic acid portion of the parent molecule is used to N-acylate the rhodanine ring. In a reported synthesis of structurally similar compounds, the chiral side chain corresponding to 4-methyl-pentanoic acid was derived from the amino acid L-leucine, which was used to construct an N-substituted rhodanine intermediate. nih.govnih.gov

The final step is the base-catalyzed Knoevenagel condensation of the 5-substituted-furan-2-carboxaldehyde with the N-substituted rhodanine. nih.govnih.gov This reaction forms a C=C double bond that links the furan and rhodanine rings, yielding the target hybrid molecule. scirp.org This modular approach allows for the generation of a diverse library of conjugates by varying the substituents on the furan ring. nih.govnih.gov

Design and Synthesis of Analogues with Varied Substituents on the Furan and Pentanoic Acid Moieties

The systematic design and synthesis of analogues by varying substituents on both the furan and pentanoic acid moieties is a key strategy for establishing structure-activity relationships (SAR).

Modification of the furan ring has been demonstrated through the synthesis of rhodanine-furan conjugates where a variety of substituted phenyl groups were introduced at the C5 position. nih.govnih.gov These substitutions were shown to significantly influence the biological activity of the resulting compounds. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and evaluated for antibacterial activity. nih.govnih.gov The results indicated that the nature and position of the substituent on the phenyl ring had a direct impact on the minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov Another approach to modify the core structure involves the hydroarylation of related furan-propenoic acids, which adds aryl groups to the side chain itself, further diversifying the molecular architecture. mdpi.com

Antibacterial Activity of Rhodanine-Furan Conjugates with Varied Furan Substituents nih.govnih.gov
Compound IDSubstituent (R) on Phenylfuran MoietyMIC (μg/mL) vs. MRSA ATCC 43300MIC (μg/mL) vs. S. aureus ATCC 29213
4a-H44
4b4-F44
4c4-Cl22
4d4-Br22
4e4-OCH322
4f4-CH322
4g2-Cl44
4h2,4-diCl44

Analogues with variations in the pentanoic acid side chain can also be designed. While the 4-methyl-pentanoic acid structure is prevalent in reported studies due to its origin from the natural amino acid leucine, other side chains can be incorporated. growingscience.comnih.gov For example, furan-rhodanine conjugates bearing moieties derived from phenylalanine or isoleucine have been synthesized, demonstrating the feasibility of altering the side chain. growingscience.com Furthermore, simpler side chains, such as in rhodanine-3-acetic acid derivatives, are also common, suggesting that analogues with varying chain lengths and branching patterns could be synthesized from the parent compound. researchgate.net

Structure Activity Relationship Studies and Biological Applications of 3 Furan 2 Yl 4 Methyl Pentanoic Acid Derivatives

Investigation of Molecular Targets and Pathways

The electronic properties of the furan (B31954) ring are fundamental to its bioactivity. As an electron-rich aromatic system, the furan ring is susceptible to electrophilic substitution and can engage in various non-covalent interactions, such as π–π stacking and hydrogen bonding, which are essential for binding to target receptors. orientjchem.orgnumberanalytics.com The reactivity and interaction potential of the ring can be fine-tuned by adding substituents with different electronic properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the furan ring or associated moieties can significantly alter a derivative's biological activity. ijabbr.com For instance, studies on other furan derivatives have shown that the presence of electron-donating substituents can enhance their anti-cancer action. mdpi.com Conversely, the presence of a strong electron-withdrawing group, such as a nitro (NO2) group, has been shown to be effective for the inhibitory activity of certain furan derivatives against specific enzymes. ijabbr.com These modifications influence the electron density distribution across the molecule, which in turn affects the strength of interactions with molecular targets, thereby modulating the compound's efficacy and selectivity. orientjchem.org The strategic placement of these groups is a key aspect of medicinal chemistry in the design of novel furan-based therapeutic agents. orientjchem.orgresearchgate.net

Stereochemistry plays a critical role in the biological efficacy and selectivity of chiral molecules like 3-Furan-2-yl-4-methyl-pentanoic acid and its derivatives. nih.gov Biological systems, such as enzymes and receptors, are inherently chiral, and they often exhibit stereospecificity, meaning they interact differently with different stereoisomers of a compound. nih.gov

This principle is evident in the synthesis and evaluation of derivatives of the target compound. For example, specific isomers, such as (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, have been synthesized and evaluated for their antibacterial activity. nih.gov The designation of specific stereoisomers (S and Z) underscores the importance of spatial arrangement for biological function. Different enantiomers or diastereomers of a drug can have different potencies, with one isomer often being significantly more active than the others. nih.gov This enhanced activity is typically due to a more favorable three-dimensional fit with the binding site of the target protein, leading to more effective binding and biological response. nih.gov Therefore, controlling the stereochemistry is a crucial factor in the development of potent and selective therapeutic agents based on this scaffold.

Antimicrobial Properties and Proposed Mechanisms of Action

Derivatives of this compound have emerged as a promising class of antimicrobial agents. nih.gov The furan nucleus is a key pharmacophore in many compounds exhibiting a wide spectrum of biological activities, including antibacterial effects. nih.govwisdomlib.orgresearchgate.net The therapeutic potential of these compounds is particularly significant in the context of rising antimicrobial resistance, which necessitates the discovery of novel agents with new mechanisms of action. nih.govresearchgate.netamazonaws.com

Research has demonstrated that specific derivatives of this compound possess significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov This includes activity against challenging multidrug-resistant strains. nih.gov

In one study, a series of (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids were synthesized and tested. nih.gov These compounds showed good antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA), with minimum inhibitory concentration (MIC) values in the range of 2–8 µg/mL. nih.gov Notably, certain compounds with specific substitutions (chloro, bromo, nitro, and trifluoromethyl) on the phenylfuran moiety were the most potent, exhibiting MIC values of 2 µg/mL against all tested multidrug-resistant strains. nih.gov Other studies on related 3-aryl-3-(furan-2-yl) propanoic acid derivatives also confirmed their ability to suppress the growth of Staphylococcus aureus. mdpi.comresearchgate.net

The table below summarizes the antimicrobial activity of selected derivatives against various bacterial strains.

Compound IDR-GroupS. aureus KCTC 1928 (MRSA)S. aureus KCTC 503 (MRSA)S. aureus CCARM 3008 (QRSA)S. aureus CCARM 3013 (QRSA)
4c 4-Cl2222
4d 4-Br2222
4e 4-NO₂2222
4f 4-CF₃2222
4g 3-NO₂4444
4h 2,4-diCl4444
Data sourced from a study on (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. nih.gov
All values are Minimum Inhibitory Concentrations (MIC) in µg/mL.

The precise mechanisms of action for this compound derivatives are still under investigation, but research on related furan-containing compounds points to several plausible pathways. The antimicrobial activity of furan derivatives is generally performed through the selective inhibition of microbial growth and the modification of enzymes. nih.gov

One proposed mechanism involves the disruption of the bacterial cell membrane. researchgate.netutripoli.edu.ly Some furanone derivatives have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells. researchgate.netnih.gov This oxidative stress can lead to widespread damage of intracellular proteins and lipids, ultimately compromising the integrity of the cell membrane and causing cell death. nih.gov Another potential mechanism is a direct membranolytic effect, where the compounds interfere with the structure and function of the microbial membrane. utripoli.edu.ly Additionally, some halogenated furanones have been found to inhibit bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation, without directly affecting bacterial growth. nih.gov

A key strategy in the development of new antibiotics is the targeting of essential bacterial enzymes that are absent in humans. mdpi.com One such target is the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. mdpi.com Inhibition of the Mur cascade leads to cell lysis and hinders bacterial survival. mdpi.com

While direct inhibition of MurA by this compound has not been explicitly detailed, related furan-containing structures have been investigated as potential inhibitors of this enzyme. nih.gov For example, a screening campaign against E. coli MurA tested a library of compounds that included 5-aryl-furan-2-yl derivatives. nih.gov These studies confirmed that aromatic systems, including furan rings, can serve as scaffolds for MurA inhibitors, with further substitutions on the rings modulating the inhibitory activity. nih.gov This line of research suggests that derivatives of this compound could potentially be designed to target the MurA enzyme, representing a promising avenue for developing novel antibacterial agents.

Exploration of Other Biological Activities for Derived Compounds

The furan nucleus is a versatile scaffold that is present in numerous synthetic and natural compounds exhibiting a wide range of pharmacological activities. ijabbr.comresearchgate.net Research has shown that derivatives containing the furan ring system possess potential antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties, making them a subject of significant interest in medicinal chemistry. ijabbr.comnih.gov

Anti-inflammatory Potential of Analogues

Analogues derived from furan-containing structures have demonstrated notable anti-inflammatory effects in various studies. Furan fatty acids (F-acids), for instance, are recognized for their antioxidant and anti-inflammatory properties. nih.gov The anti-inflammatory action of these F-acids is closely associated with their ability to scavenge radicals elicited by lipid peroxidation within cell membranes. nih.gov

In one study, a series of hydrazide-hydrazone derivatives incorporating a furan moiety were synthesized and evaluated in a carrageenan-induced inflammatory rat model, with some compounds showing noteworthy anti-inflammatory activity. ijabbr.com Further research into new hybrid molecules combining furan with N-containing heterocycles, such as pyrrolidine (B122466) and piperidine, assessed their potential as anti-inflammatory drugs by evaluating their ability to inhibit albumin denaturation. The results indicated that these hybrid molecules exhibited high inhibitory activity, in some cases greater than the standard drug ketoprofen (B1673614). mdpi.com Similarly, other research efforts have successfully condensed various carboxylic acids with furfuryl amine to create furan derivatives with good anti-inflammatory and analgesic activity. epa.gov

Table 1: Anti-inflammatory Activity of Selected Furan Analogues

Compound TypeAssay/ModelKey FindingReference
Furan Fatty Acids (F-acids)In-vivo arthritis model (rats)Reduced paw swelling, more potent than eicosapentaenoic acid. nih.gov nih.gov
Hydrazide-hydrazone furan derivativesCarrageenan-induced inflammation (rats)Demonstrated noteworthy anti-inflammatory properties. ijabbr.com ijabbr.com
Furan-hybrid molecules (e.g., with piperidine)Inhibition of Albumin Denaturation (IAD)IC50 values ranging from 114.31 to 150.99 µg/mL, comparable or better than ketoprofen standard (126.58 µg/mL). mdpi.com mdpi.com
Indole and furan derivativesNot specifiedCompounds 2a and 5 exhibited good anti-inflammatory activity. epa.gov epa.gov

Antifungal Activities

Derivatives of 3-(furan-2-yl)propanoic acid have shown promising antifungal capabilities. In one study, a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives were synthesized and tested for their antimicrobial activity. mdpi.comnih.gov The research found that these compounds effectively inhibited the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov

The broader family of furan-containing compounds has been a fertile ground for the development of antifungal agents. To discover novel succinate (B1194679) dehydrogenase (SDH) inhibitors, a series of thiophene/furan-1,3,4-oxadiazole carboxamides were designed and synthesized. acs.org Several of these compounds demonstrated potent antifungal activity against a range of phytopathogenic fungi, with some exhibiting a 100% inhibitory rate against Sclerotinia sclerotiorum at a concentration of 50.0 mg/L, comparable to the commercial fungicide boscalid. acs.org

Table 2: Antifungal Activity of Selected Furan Derivatives

Compound ClassTarget FungiActivity MeasurementResultReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansInhibitory ConcentrationInhibited growth at 64 µg/mL. mdpi.comnih.gov mdpi.comnih.gov
Furan-1,3,4-oxadiazole carboxamides (e.g., 4b, 4g, 4h, 4i)Sclerotinia sclerotiorumInhibitory Rate100% at 50.0 mg/L. acs.org acs.org
Furan-1,3,4-oxadiazole carboxamide (4o)Alternaria solaniInhibitory Rate91.4% at 50.0 mg/L. acs.org acs.org
Furan-1,3,4-oxadiazole carboxamides (4b, 4m)Botrytis cinereaInhibitory Rate>85.0% at 50.0 mg/L. acs.org acs.org

Antitumor Research and Related Biological Studies

The furan scaffold is a pharmacologically active entity that has received significant attention for its promising anticancer activity. nih.gov Numerous studies have detailed the synthesis of novel furan derivatives and their evaluation against various human cancer cell lines.

One study reported a series of furan derivatives and their precursors, which were tested for antiproliferative activity against human cervical (HeLa) and colorectal (SW620) tumor cell lines. nih.gov Several compounds showed pronounced anti-proliferative effects in the micromolar range, with IC50 values against HeLa cells ranging from 0.08 to 8.79 µM. nih.gov Another investigation focused on new furan-based derivatives tested against the MCF-7 breast cancer cell line. Two compounds, a pyridine (B92270) carbohydrazide (B1668358) (compound 4) and an N-phenyl triazinone (compound 7), exhibited significant cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov Further research into selenocyanate (B1200272) derivatives based on a 2-amino-5-(4-chlorophenyl)furan scaffold also revealed potent antitumor activity. tandfonline.com One furan selenocyanate derivative (compound 5c) showed significant inhibitory activity against HepG-2 liver cancer cells with an IC50 value of 8.64 µM. tandfonline.com

These studies indicate that the furan ring is a valuable component in the design of novel anticancer agents, with derivatives showing efficacy against a variety of cancer cell types. nih.govnih.govtandfonline.com

Table 3: In Vitro Antitumor Activity of Selected Furan Derivatives

Compound ClassCancer Cell LineIC50 Value (µM)Reference
Furan derivatives and precursors (e.g., compounds 1, 4, 17, 20, 21, 24, 27, 31, 32)HeLa (Cervical Cancer)0.08 - 8.79 nih.gov
Pyridine carbohydrazide furan derivative (Compound 4)MCF-7 (Breast Cancer)4.06 nih.gov
N-phenyl triazinone furan derivative (Compound 7)MCF-7 (Breast Cancer)2.96 nih.gov
Furan selenocyanate derivative (Compound 5c)HepG-2 (Liver Cancer)8.64 tandfonline.com
Furan selenocyanate derivative (Compound 5c)MCF-7 (Breast Cancer)17.81 tandfonline.com

Enzyme Inhibition Studies (e.g., ASK1, FAAH)

While the furan scaffold is a component of many bioactive molecules, specific research into this compound derivatives as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) or Fatty Acid Amide Hydrolase (FAAH) is not extensively documented in the reviewed literature. However, the broader fields of ASK1 and FAAH inhibition highlight the types of molecular scaffolds currently being explored for these important therapeutic targets.

ASK1 Inhibition: ASK1 is a key regulatory factor in signaling pathways that induce apoptosis, inflammation, and fibrosis. nih.gov Inhibition of ASK1 is considered an attractive strategy for treating various diseases. nih.gov Research in this area has led to the discovery of potent small-molecule inhibitors based on scaffolds such as quinoxaline (B1680401) and N-benzyl pyridine-2-one. nih.govnih.gov For example, a dibromo-substituted quinoxaline derivative was identified as an effective ASK1 inhibitor with an IC50 value of 30.17 nM. nih.gov Another study developed N-benzyl pyridine-2-one derivatives as dual inhibitors of ASK1 and PDK1, with some compounds showing potency in the low nanomolar range for ASK1 inhibition. nih.gov

FAAH Inhibition: FAAH is a serine hydrolase that terminates the signaling function of endocannabinoids like anandamide. nih.govrsc.org Pharmacological inhibition of FAAH can produce analgesic and anti-inflammatory benefits. nih.govmdpi.com The development of FAAH inhibitors has progressed from compounds structurally similar to natural substrates to more specific molecules. rsc.orgresearchgate.net Various classes of compounds, including α-ketoheterocycles, uracil (B121893) derivatives, and carbamic acid esters, have been identified as potent FAAH inhibitors. nih.govmdpi.com For instance, a class of uracil derivatives was discovered to be a novel class of potent FAAH inhibitors with IC50 values in the nanomolar or low-micromolar range. nih.gov

Rational Design Principles for Bioactive Analogues

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. researchgate.net This process often involves the use of "privileged scaffolds," which are molecular structures capable of binding to multiple biological targets, thereby serving as versatile templates for developing new therapeutic agents. nih.govmdpi.com The furan ring is considered one such scaffold, given its presence in a wide array of pharmacologically active compounds. ijabbr.com

Rational design strategies frequently employ techniques like scaffold hopping and hybridization to create new chemical entities with improved potency, selectivity, or pharmacokinetic properties. rsc.org Scaffold hopping involves replacing a central core of a known active molecule with a structurally different but functionally similar moiety, aiming to explore new chemical space and identify novel intellectual property. The hybridization approach combines structural features from different bioactive molecules to create a single new molecule with potentially enhanced or dual activity. The ultimate goal of these design principles is to systematically modify chemical structures to understand structure-activity relationships (SAR) and optimize compounds for desired biological effects. ijabbr.com

Impact of Single Atom Changes on Ligand-Target Affinity and Selectivity

A key strategy in rational drug design is bioisosterism, which involves the replacement of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties to the parent compound. researchgate.netcambridgemedchemconsulting.combaranlab.org This tactical application of single atom or group substitution can profoundly impact a molecule's potency, selectivity, metabolism, and toxicity profile. cambridgemedchemconsulting.comnih.gov

Advanced Analytical Characterization Techniques for 3 Furan 2 Yl 4 Methyl Pentanoic Acid

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Detailed spectroscopic data is essential for the unambiguous confirmation of the chemical structure of a synthesized compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR (COSY, HSQC)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR would identify the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns.

¹³C NMR would reveal the number of unique carbon atoms in the molecule.

2D-NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the complete assignment of the molecular structure.

No experimental NMR data for 3-Furan-2-yl-4-methyl-pentanoic acid has been found.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the carboxylic acid O-H stretch (typically a broad band), the carbonyl C=O stretch, C-O stretches, and vibrations associated with the furan (B31954) ring and alkyl groups.

No experimental IR spectrum for this compound is available in the public domain.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

No mass spectral data for this compound has been located.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. It is particularly useful for identifying and quantifying a specific compound within a complex mixture, such as a reaction mixture or a biological sample.

No specific LC-MS/MS methods or data for the analysis of this compound were found.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental for the purification of a target compound and for assessing its purity.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by separating the components of the reaction mixture. It helps in determining the consumption of starting materials and the formation of products.

No specific TLC protocols or results for monitoring the synthesis of this compound are documented.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, direct analysis is challenging. Therefore, derivatization to more volatile forms, typically esters (e.g., methyl esters), is a necessary prerequisite for GC-MS analysis. nih.gov This process involves converting the carboxylic acid group into an ester, which significantly increases the compound's volatility, making it amenable to gas chromatography.

The choice of derivatization method is critical, as acidic catalysts can potentially lead to the degradation of the acid-sensitive furan ring. nih.govnih.gov Careful selection of reagents and reaction conditions is paramount to ensure the integrity of the molecule during sample preparation. Once derivatized, GC-MS provides high chromatographic resolution and mass-specific detection, enabling the separation and identification of the target analyte from complex mixtures. mdpi.com

This technique is also invaluable for identifying and quantifying volatile metabolites of furan-containing compounds in biological samples. nih.govmsstate.edu By analyzing headspace or extracts, researchers can detect metabolic products, providing insights into the biotransformation pathways of the parent compound. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a chemical fingerprint for definitive identification.

Table 1: Illustrative GC-MS Parameters for Furan Derivative Analysis

ParameterTypical ConditionPurpose
Column HP-5MS, CP-Wax 52 CBSeparation of analytes based on polarity and boiling point. mdpi.comresearchgate.net
Injector Temp 250 °CEnsures rapid volatilization of the sample. nih.gov
Oven Program Temperature gradient (e.g., 40°C to 250°C)Allows for the separation of compounds with a wide range of boiling points.
Carrier Gas HeliumInert gas to carry the sample through the column.
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces repeatable fragmentation patterns.
MS Detector Quadrupole, Ion TrapMass analysis of fragment ions for identification and quantification.

Solid Phase Extraction (SPE) Coupled with GC-MS for Enhanced Selectivity

To analyze this compound in complex matrices such as biological fluids or environmental samples, a sample preparation step is essential to remove interfering substances and concentrate the analyte. Solid Phase Extraction (SPE) is a widely used technique for this purpose. chromatographyonline.comresearchgate.net SPE leverages the principles of liquid chromatography to isolate analytes from a solution by selectively adsorbing them onto a solid sorbent.

When coupled with GC-MS, SPE provides enhanced selectivity and sensitivity. mdpi.comnih.gov The process involves passing the liquid sample through a cartridge containing a specific sorbent material that retains the target compound while allowing interfering matrix components to pass through. The retained analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner, more concentrated sample. This preconcentration is crucial for achieving the low detection limits required for trace analysis. chromatographyonline.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The molecule this compound contains a chiral center at the third carbon of the pentanoic acid chain. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). X-ray crystallography is the definitive analytical method for determining the absolute configuration of chiral molecules. nih.govresearchgate.net

This technique requires a high-quality single crystal of the compound. When X-rays are passed through the crystal, they are diffracted into a unique pattern that depends on the arrangement of atoms in the crystal lattice. researchgate.net By analyzing this diffraction pattern, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms and thus its absolute stereochemistry. nih.goved.ac.uk

A key parameter in this determination is the Flack parameter, which is refined during the structure analysis. researchgate.netox.ac.uk A value close to zero with a small standard uncertainty confirms that the assigned absolute configuration is correct. researchgate.neted.ac.uk Beyond absolute configuration, X-ray crystallography also provides invaluable information about the compound's solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which govern the crystal packing.

Quantitative Analytical Method Development

Developing accurate and sensitive quantitative methods is essential for determining the concentration of this compound in various samples. nih.gov The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the specific research question. Both GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful platforms for the quantification of furan fatty acids and their derivatives. nih.gov The development of these methods requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters to ensure accuracy, precision, and robustness. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques for Trace Impurity Quantification

Ensuring the purity of a chemical compound is critical. Advanced spectroscopic techniques are employed to detect and quantify trace-level impurities that may be present from the synthesis of this compound or that form during its storage. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric detectors is a primary tool for this purpose. contractpharma.com

LC-MS, in particular, is highly effective for impurity profiling. It can separate impurities from the main compound and provide molecular weight information, which is the first step in their structural identification. contractpharma.com For a comprehensive analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used, although it typically requires a larger amount of isolated impurity. contractpharma.com These methods can be validated to be quantitative, allowing for the precise determination of impurity levels to meet regulatory or quality control standards.

Stable Isotope Dilution Analysis (SIDA) with UPLC-ESI-MS/MS for Biomarker Quantification

For the highly accurate and precise quantification of this compound in complex biological matrices like plasma or urine, Stable Isotope Dilution Analysis (SIDA) coupled with Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is the gold standard. mdpi.comnih.gov This method is particularly valuable when the compound is being investigated as a potential biomarker. nih.govresearchgate.net

SIDA involves the synthesis of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13), which serves as an ideal internal standard. mdpi.comnih.gov This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to the sample at the very beginning of the analytical procedure, co-eluting with the target analyte during chromatography. Because the internal standard and the analyte behave identically during extraction, derivatization, and ionization, any sample loss or matrix-induced signal suppression or enhancement affects both equally. This effectively cancels out such errors, leading to highly accurate and reproducible quantification. researchgate.net UPLC provides rapid and high-resolution separation, while tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity through techniques like Multiple Reaction Monitoring (MRM). nih.govnih.gov

Table 2: UPLC-ESI-MS/MS Method for Furan Fatty Acid Biomarker Quantification

ParameterTypical ConditionPurpose
Chromatography UPLC with a C18 or similar reversed-phase columnProvides fast and efficient separation of the analyte from matrix components. nih.gov
Mobile Phase Gradient of water and acetonitrile/methanol with formic acidElutes the analyte from the column and facilitates ionization.
Ionization Source Electrospray Ionization (ESI), positive or negative modeCreates charged ions from the analyte molecules in the liquid phase. nih.gov
Mass Analyzer Triple QuadrupoleAllows for selective monitoring of specific parent-to-daughter ion transitions (MRM). researchgate.net
Internal Standard Stable isotope-labeled analog of the analyteCorrects for matrix effects and variations in sample preparation and instrument response. mdpi.comnih.gov

Considerations for Data Interpretation and Reproducibility in Characterization

Achieving reliable and reproducible data in the characterization of this compound requires careful consideration of several factors across all analytical techniques.

For chromatographic methods like GC-MS and LC-MS/MS, method validation is crucial. This includes establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov In mass spectrometry, particularly with ESI, matrix effects can significantly impact data quality by suppressing or enhancing the analyte signal. The use of an appropriate internal standard, ideally a stable isotope-labeled one as in SIDA, is the most effective way to mitigate these effects and ensure reproducibility. mdpi.com

When performing derivatization for GC-MS, the potential for analyte degradation or incomplete reaction must be assessed to avoid inaccurate quantification. nih.gov For X-ray crystallography, the quality of the single crystal is paramount. A poorly diffracting crystal will not yield a high-resolution structure, making interpretation difficult. The statistical significance of the refined structure, including the Flack parameter for absolute configuration, must be critically evaluated to ensure a confident assignment. ed.ac.ukox.ac.uk Ultimately, rigorous experimental design, proper method validation, and a thorough understanding of the chosen technique's limitations are essential for the accurate interpretation and reproducibility of characterization data. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Furan 2 Yl 4 Methyl Pentanoic Acid

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and reactivity of molecules. For furan-containing compounds, DFT is particularly useful in elucidating complex reaction mechanisms, such as acid-catalyzed transformations.

In reactions involving strong Brønsted acids, the furan (B31954) ring and the carboxylic acid group of a molecule like 3-Furan-2-yl-4-methyl-pentanoic acid can be protonated. DFT calculations help to model these protonation steps and identify the key reactive intermediates. mdpi.com For instance, studies on analogous 3-(furan-2-yl)propenoic acids show that in superacidic media, O,C-diprotonated forms act as highly reactive electrophilic species. mdpi.comresearchgate.net This "superelectrophilic activation" is critical for reactions like hydroarylation, where the activated furan derivative reacts with an arene. mdpi.comresearchgate.net A plausible mechanism involves the initial protonation of the carbonyl oxygen, followed by protonation of the C5 carbon on the furan ring, generating a highly electrophilic dication that drives the reaction forward. mdpi.com

The elucidation of reaction mechanisms hinges on the accurate characterization of transient species like cationic intermediates. DFT calculations are instrumental in determining the geometries, energies, and electronic properties of these high-energy species. For furan derivatives, calculations can predict which atoms are the most likely sites of protonation and can quantify the stability of the resulting cations. mdpi.com

Key electronic and orbital characteristics of these intermediates, such as charge distribution, HOMO/LUMO energies, and the global electrophilicity index (ω), can be calculated. mdpi.com These parameters provide a quantitative measure of the intermediate's reactivity. For example, a high electrophilicity index and a significant contribution from a specific carbon atom to the LUMO (Lowest Unoccupied Molecular Orbital) would indicate that this carbon is the primary site for nucleophilic attack. mdpi.com In the case of protonated furan derivatives, DFT studies have shown that while the positive charge may be distributed across the molecule, a specific carbon atom often has a large LUMO coefficient, marking it as the key reactive center. mdpi.com

Table 1: Calculated Electronic Properties of a Model Protonated Furan-Containing Intermediate Note: This table is illustrative, based on data for analogous compounds, to demonstrate the type of information generated from DFT calculations.

Parameter Value Significance
Gibbs Energy of Protonation (ΔG₂₉₈) -15.2 kcal/mol Indicates a thermodynamically favorable protonation step.
Charge on Reactive Carbon (C³) +0.02 e Shows that charge is not fully localized on the reactive center.
LUMO Energy -9.8 eV A lower LUMO energy indicates higher electrophilicity.
Contribution of C³ to LUMO 28% A high contribution identifies this atom as the primary electrophilic site.

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling allows for the establishment of clear correlations between the three-dimensional structure of a molecule and its chemical reactivity. By analyzing the electronic properties derived from computational models, predictions can be made about how structural modifications will influence reaction outcomes.

For this compound, molecular modeling can explain its reactivity in various transformations. The flexible pentanoic acid side chain can adopt multiple conformations, which may influence the accessibility of the furan ring to reagents. Modeling can determine the most stable conformers and assess their relative energies. Furthermore, by calculating properties like electrostatic potential maps, researchers can visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to either electrophilic or nucleophilic attack. Structure-reactivity studies on related furan derivatives have successfully used DFT-calculated parameters to explain why certain reactions proceed with high yields and specific regioselectivity. mdpi.com

Kinetic Modeling of Furan Ring Transformations and Other Reactions

The furan ring is susceptible to a variety of transformations, including oxidation, cycloaddition, and ring-opening reactions, often leading to the formation of highly functionalized products. nih.govnih.gov Kinetic modeling, based on computational data, is essential for understanding the rates and energy profiles of these complex reaction pathways.

By calculating the transition state energies and activation barriers for each step, a comprehensive picture of the reaction kinetics can be developed. pku.edu.cn This allows for the prediction of the rate-determining step and helps explain why one reaction pathway may be favored over another. pku.edu.cn For example, in cycloaddition reactions involving furan derivatives, DFT calculations can distinguish between concerted and stepwise mechanisms by comparing the activation free energies of the respective pathways. pku.edu.cn Such modeling can also predict how substituents on the furan ring or the side chain of this compound would affect the reaction rates, providing valuable insights for synthetic planning. researchgate.net This approach has been used to study various furan transformations, from catalytic ketonization to sigmatropic rearrangements. nih.govresearchgate.net

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to validate experimental findings and characterize molecular structures. For this compound, methods like DFT can calculate NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds. mdpi.com

A crucial aspect of this process is conformational analysis. Due to the rotational freedom around several single bonds in its structure, this compound can exist in numerous conformations. Computational methods are used to explore the potential energy surface of the molecule to identify the various stable conformers (local minima). chemrxiv.orgnih.gov The relative energies and statistical weights (based on the Boltzmann distribution) of these conformers can then be calculated. Spectroscopic properties are often calculated for the most stable conformers and then averaged based on their populations to yield a final predicted spectrum that accurately reflects the dynamic nature of the molecule in solution. nih.gov This combined approach of conformational analysis and property prediction is vital for the unambiguous structural assignment of flexible molecules. chemrxiv.org

Future Directions and Research Perspectives for 3 Furan 2 Yl 4 Methyl Pentanoic Acid

Development of Novel and Sustainable Synthetic Strategies for Scalable Production

The industrial viability of any furan-based chemical is contingent upon the development of scalable, cost-effective, and sustainable manufacturing processes. core.ac.uk Future research into the synthesis of 3-Furan-2-yl-4-methyl-pentanoic acid should prioritize green chemistry principles, moving away from petroleum-based feedstocks towards renewable biomass.

Key research objectives in this area include:

Biomass-Derived Precursors: Investigating synthetic routes that utilize platform chemicals derived from lignocellulosic biomass, such as furfural (B47365). rsc.org This aligns with the broader goal of creating biorefineries that can replace traditional petroleum refineries. rsc.org

Heterogeneous Catalysis: Focusing on the design of robust, recyclable heterogeneous catalysts. The use of non-noble metals like iron, cobalt, nickel, or copper is a promising avenue to reduce costs and environmental impact compared to precious metal catalysts. frontiersin.org

Process Intensification: Exploring continuous-flow reactor technologies, which can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes.

Efficient Purification: Addressing the challenge of product isolation and purification from complex reaction mixtures, which is a common bottleneck in the production of furanics. core.ac.uk Developing non-energy-intensive separation techniques is critical for economic feasibility.

Table 1: Proposed Catalytic Systems for Sustainable Synthesis

Catalytic Approach Catalyst Type Potential Advantages Research Focus
Biomass Valorization Non-noble metal catalysts (e.g., Ni, Co, Cu on supports) Cost-effective, abundant, reduced environmental impact. frontiersin.org Catalyst stability, selectivity, and resistance to leaching.
Acid Catalysis Solid acid catalysts (e.g., zeolites, heteropolyacids) Recyclable, reduced corrosion, tunable acidity. frontiersin.org Optimizing pore structure and acid site density for specific reaction steps.

| Bifunctional Catalysis | Catalysts with both metal and acid/base sites | Enables multi-step reactions in a single pot, improving process efficiency. mdpi.com | Achieving synergy between active sites for enhanced yield and selectivity. |

Deeper Elucidation of Biological Mechanisms of Action and Target Identification

Furan-containing scaffolds are present in numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comijabbr.comutripoli.edu.ly While the specific bioactivity of this compound is not yet well-defined, its structure merits comprehensive investigation. Future research must move beyond simple screening to a deep-seated understanding of its molecular mechanisms.

A systematic approach to this challenge would involve:

Phenotypic Screening: Initially subjecting the compound to a broad range of cell-based phenotypic screens to identify potential therapeutic areas, such as antimicrobial, antiproliferative, or anti-inflammatory activity. nih.gov

Target Deconvolution: Once a biological effect is observed, identifying the specific molecular target(s) is paramount. Modern target identification methods are essential for understanding the mechanism of action (MoA). researchgate.net

Genomic and Proteomic Profiling: Employing techniques like in-vitro evolution and whole-genome sequencing (IVIEWGA) of resistant cell lines to pinpoint mutations that confer resistance, often highlighting the drug's target or pathway. nih.gov Chemical proteomics, using affinity-based probes, can directly capture binding proteins from cell lysates, offering another powerful route to target discovery. researchgate.netresearchgate.net

Table 2: Advanced Methodologies for Target Identification

Methodology Principle Application to this compound
Affinity Chromatography The compound is immobilized on a solid support to capture its binding partners from a cell lysate. ufl.edu Direct identification of proteins that physically interact with the compound.
IVIEWGA Resistant cell lines are generated under selective pressure and their genomes are sequenced to find resistance-conferring mutations. nih.gov Indirectly identifies the target or pathway by revealing how cells adapt to overcome the compound's effect.
Cellular Thermal Shift Assay (CETSA) Target engagement in intact cells is measured by the increased thermal stability of the protein when bound to the compound. researchgate.net Validates direct binding between the compound and a putative target protein in a physiological context.

| Chemical Proteomics | A tagged version of the compound is used to enrich for binding proteins, which are then identified by mass spectrometry. researchgate.net | Provides a proteome-wide view of potential interactors, including off-targets. |

Exploration of New Derivatization Pathways for Diversified Material and Medicinal Applications

Systematic structural modification, or derivatization, is a cornerstone of both medicinal chemistry and materials science. For this compound, derivatization can be used to modulate its physicochemical properties, enhance biological activity, and create novel monomers for polymer synthesis.

Future research should explore several derivatization pathways:

Carboxylic Acid Modification: The carboxylic acid group is a prime handle for modification. Conversion to a library of amides, esters, and other functional groups is a standard approach to explore structure-activity relationships (SAR). researchgate.netnih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Applying these techniques to the furan (B31954) ring or the pentanoic backbone could generate novel analogues that would be difficult to access through traditional methods. mdpi.com For example, palladium-catalyzed C-H arylation could introduce diverse substituents at specific positions. mdpi.com

Ring-Opening and Rearrangement: Exploring reactions that open or rearrange the furan ring could lead to the synthesis of valuable acyclic or different heterocyclic structures, expanding the chemical space accessible from this starting material. mdpi.com

Table 3: Potential Derivatization Strategies and Applications

Reaction Type Target Site Potential Products Applications
Amidation/Esterification Carboxylic acid group Amides, Esters Medicinal chemistry (SAR studies), materials science (polyester/polyamide monomers). nih.gov
Hydroarylation Furan ring or alkyl chain Aryl-substituted derivatives Modifying electronic properties, enhancing biological target interactions. mdpi.com

| Directed C-H Arylation | Furan ring | Site-specific bi-aryl compounds | Creating complex scaffolds for drug discovery. mdpi.com |

Advanced Computational Studies for Predictive Modeling of Reactivity and Bioactivity

In silico methods are indispensable in modern chemical research for predicting molecular properties, guiding experimental design, and reducing costs. For this compound, computational studies can provide profound insights into its chemical behavior and biological potential.

Key areas for future computational research include:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to model reaction mechanisms for its synthesis and derivatization. DFT can elucidate transition states and reaction intermediates, helping to optimize reaction conditions. mdpi.com

Bioactivity Prediction: Employing online tools and machine learning algorithms to predict the compound's spectrum of biological activities based on its structure. This can help prioritize experimental screening efforts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested (as per section 8.3), developing QSAR models to establish a mathematical correlation between chemical structure and biological activity. nih.gov These models can then predict the activity of virtual compounds, guiding the synthesis of more potent analogues. nih.gov

Molecular Docking: If a biological target is identified (as per section 8.2), molecular docking simulations can be used to predict the binding mode and affinity of the compound and its derivatives to the target protein, providing a structural basis for its mechanism of action.

Table 4: Computational Approaches for Future Research

Computational Method Objective Expected Outcome
Density Functional Theory (DFT) Elucidate reaction mechanisms and predict reactivity. mdpi.com Optimized synthetic pathways and understanding of electronic structure.
PASS (Prediction of Activity Spectra for Substances) Predict a wide range of potential biological activities. mdpi.com Prioritization of in vitro assays for focused biological screening.
QSAR Modeling Correlate chemical structure with observed biological activity. nih.gov A predictive model to guide the design of more potent derivatives.

| Molecular Docking | Predict the binding mode and affinity to a biological target. | Structural insights into the mechanism of action and basis for rational drug design. |

Integration of Chemical Biology Approaches for Systems-Level Understanding

Chemical biology utilizes the principles of chemistry to understand and manipulate biological systems. By developing chemical tools based on this compound, researchers can probe its function within the complex environment of a living cell, providing a holistic, systems-level understanding that complements traditional in vitro assays.

Future directions in this area should involve:

Chemical Probe Development: Designing and synthesizing probes by strategically modifying the parent compound with reporter tags. These can include "clickable" alkyne or azide (B81097) groups for bio-orthogonal ligation, or photo-affinity labels for covalent cross-linking to binding partners. nih.govsemanticscholar.org

Target Engagement and Validation: Using these probes in live cells to confirm that the compound engages its intended target. Techniques like pull-down assays followed by mass spectrometry can identify the full spectrum of interacting proteins.

Imaging and Localization: Attaching fluorescent dyes to the molecule to visualize its subcellular localization and track its movement within cells, providing clues about its site of action.

This approach transforms the compound from a mere subject of study into a sophisticated tool for interrogating complex biological processes, bridging the gap between its chemical properties and its ultimate physiological effects. ufl.edu

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-Furan-2-yl-4-methyl-pentanoic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves multi-step organic synthesis, including:

  • Homologation : Extending carbon chains via alkylation or cross-coupling reactions (e.g., Grignard reagents or Suzuki-Miyaura coupling for furan substitution) .
  • Carboxylic Acid Formation : Oxidation of primary alcohols or hydrolysis of nitriles/esters to generate the pentanoic acid backbone.
  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis if stereocenters are present.
    Yield optimization requires careful control of temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. For example, highlights a seven-step synthesis for a related pentanoic acid derivative, where deoxygenation via a modified Barton-McCombie reaction achieved >98% enantiomeric purity .

Q. Q2. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm furan ring protons (δ 6.3–7.5 ppm) and methyl branching (δ 1.0–1.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₂O₃: calc. 186.0786, observed 186.0782).
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
    Comparative analysis with literature data from analogs (e.g., 4-methylpentanoic acid in ) is critical for benchmarking .

Advanced Research Questions

Q. Q3. How do stereochemical variations (e.g., R/S enantiomers) of this compound impact bioactivity, and what methods resolve these isomers?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases (e.g., hexane/isopropanol) to separate enantiomers. achieved >99% enantiomeric purity for a baclofen homologue using this method .
  • Pharmacological Assays : Test isomers in receptor-binding studies (e.g., GABA receptors) or cell-based assays. For example, (R)-enantiomers of pentanoic acid derivatives in showed 50-fold higher GABAB affinity than (S)-forms .

Q. Q4. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies of furan-substituted pentanoic acids?

Methodological Answer:

  • Comparative Pharmacophore Modeling : Align analogs (e.g., 3-hydroxy-2-methylpentanoic acid in ) to identify conserved binding motifs .
  • In Silico Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes or receptors).
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., and ) to distinguish substituent-specific effects from experimental artifacts .

Q. Q5. How can researchers design in vitro/in vivo models to assess the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Hepatic Microsomes : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Include controls like NADPH for cytochrome P450 activity.
  • In Vivo Pharmacokinetics : Administer radiolabeled compound (e.g., ¹⁴C) to rodents, followed by plasma/tissue sampling and scintillation counting. ’s guinea pig ileum assay exemplifies functional testing in physiological systems .

Q. Q6. What advanced spectroscopic techniques address challenges in quantifying trace impurities in this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from impurities (e.g., unreacted intermediates).
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for ppb-level detection of side products.
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable.

Data Interpretation and Reproducibility

Q. Q7. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Refine docking models by simulating ligand-receptor binding dynamics.
  • Dose-Response Curves : Validate computational hits with EC₅₀/IC₅₀ measurements in dose-dependent assays.
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., force field inaccuracies) and experimental replicates.

Q. Q8. What validation protocols ensure reproducibility in synthetic batches across laboratories?

Methodological Answer:

  • Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere, stirring speed).
  • Interlab Comparisons : Share samples with independent labs for NMR/LC-MS cross-validation.
  • Stability Studies : Monitor batch degradation under accelerated conditions (e.g., 40°C/75% humidity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.